S-(2-Nitrophenyl)-L-cysteine
Description
Structural Significance and Role within L-Cysteine Chemistry
The core of S-(2-Nitrophenyl)-L-cysteine's utility lies in its structure. L-cysteine itself is a proteinogenic amino acid with a thiol (-SH) group, which is highly reactive and plays a crucial role in protein structure and function, including the formation of disulfide bonds and participation in enzyme catalysis. rsc.orgnih.gov The addition of the 2-nitrophenyl group to this thiol modifies its reactivity in a controlled manner.
The 2-nitrophenyl group is an electron-withdrawing group, which influences the chemical properties of the sulfur atom. This makes the thioether bond susceptible to specific chemical cleavage conditions. This controlled reactivity is a key feature exploited in its applications. For instance, the nitrophenyl group enhances the compound's reactivity, making it a useful tool for investigating protein interactions and enzyme mechanisms. chemimpex.com
In the broader context of L-cysteine chemistry, this compound serves as a protected form of cysteine. The reactive thiol group is masked by the 2-nitrophenyl group, preventing unwanted side reactions during chemical synthesis, such as peptide synthesis. ontosight.ai This protecting group can be removed under specific conditions to reveal the free thiol group when needed. This strategy is fundamental in the chemical synthesis of peptides and proteins, allowing for the precise incorporation of cysteine residues into complex biomolecules. rsc.org
Historical Context and Evolution of Research Focus
The development of cysteine-protecting groups has been a significant area of research in peptide chemistry for several decades. rsc.org The need to control the high reactivity of the cysteine thiol group during the stepwise assembly of amino acids into peptides drove the innovation of various protecting groups. While the precise first synthesis of this compound is not prominently documented in the provided results, the underlying concept is rooted in the foundational work of peptide chemistry. A 1985 publication in the Journal of Medicinal Chemistry describes a synthesis method for this compound. chemicalbook.com
Early research likely focused on the synthesis and characterization of such cysteine derivatives and their utility in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. ontosight.ai The evolution of research has seen a shift from its use purely as a synthetic tool to its application in more complex biological investigations.
Initially, the focus was on leveraging its properties for creating specific peptide sequences. Over time, as the fields of chemical biology and proteomics emerged, the applications of this compound expanded. Researchers began to utilize it not just for building proteins, but for probing their function within cellular environments. This evolution reflects a broader trend in chemical biology, where chemical tools are increasingly used to understand and manipulate biological systems.
Current Research Landscape and Interdisciplinary Relevance
The current research landscape for this compound is diverse and interdisciplinary, spanning across biochemistry, drug development, and analytical chemistry. chemimpex.com
Biochemical Research: The compound is extensively used as a tool to study protein interactions and enzyme kinetics. lookchem.com Its ability to undergo nucleophilic substitution reactions allows for the modification of biomolecules, which is instrumental in exploring cellular processes. chemimpex.com For example, it can be incorporated into peptide-based probes to study enzyme activity. chemimpex.com
Drug Development: this compound serves as a building block in the synthesis of novel pharmaceutical compounds. chemimpex.comlookchem.com Its structure provides a scaffold for developing drugs that can target specific biological pathways. lookchem.com There is also potential for its use in developing targeted therapies, including for cancer treatment, by creating compounds that selectively interact with tumor cells. chemimpex.com
Analytical Chemistry: The compound functions as a reagent in various analytical techniques. It is particularly useful for the detection and quantification of thiol-containing compounds in biological samples. chemimpex.com For instance, derivatives of nitrophenyl-cysteine have been developed as chiral reagents for the analysis of sugars using high-performance liquid chromatography (HPLC). researchgate.net
The interdisciplinary relevance of this compound is evident in its application in chemical proteomics, a field that uses chemical probes to study protein function on a large scale. The unique reactivity of the 2-nitrophenyl group allows for the design of probes that can selectively label and identify specific classes of proteins, such as those with reactive cysteine residues, which are often involved in redox signaling and catalysis. nih.govresearchgate.net
| Property | Value | Source |
| CAS Number | 60115-45-9 | chemimpex.comnih.gov |
| Molecular Formula | C9H10N2O4S | chemimpex.comnih.gov |
| Molecular Weight | 242.25 g/mol | chemimpex.comnih.gov |
| Appearance | Yellow powder to crystalline powder | chemimpex.com |
| IUPAC Name | (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13) |
InChI Key |
NDZOOTLIHLSPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Nitrophenyl L Cysteine and Its Derivatives
Established Chemical Synthesis Protocols
The preparation of S-(2-Nitrophenyl)-L-cysteine is well-documented, with established protocols that ensure reliable production. These methods primarily involve the nucleophilic substitution reaction between a cysteine precursor and an activated nitroaromatic compound.
Detailed Reaction Conditions and Catalytic Considerations
A common and effective method for synthesizing this compound involves the deacetylation of its N-acetylated precursor. prepchem.com This reaction is typically performed under acidic conditions. Specifically, a solution of S-(2-nitrophenyl)-N-acetyl-L-cysteine is heated to reflux in a mixture of sulfuric acid and water. prepchem.com The process is generally completed within a short duration, often around 30 minutes. prepchem.com Following the reaction, the solution is cooled and neutralized with a base, such as concentrated ammonium hydroxide, to precipitate the final product, which can then be purified by recrystallization. prepchem.com This hydrolysis step is a critical part of the synthesis, yielding this compound with a melting point of 168°-171° C. prepchem.com
Alternative approaches involve the direct reaction of L-cysteine with an appropriate electrophilic precursor. chemicalbook.com These reactions are typically carried out in an aqueous medium, with the pH adjusted to the alkaline range (pH 7-11) to facilitate the deprotonation of the thiol group in cysteine, enhancing its nucleophilicity. google.com The reaction temperature is generally maintained between 30°C and 50°C for a period ranging from 2 to 48 hours. google.com
Table 1: Reaction Conditions for the Synthesis of this compound
| Precursor | Reagents | Conditions | Duration | Reference |
|---|---|---|---|---|
| S-(o-nitrophenyl)-N-acetyl-L-cysteine | 18M Sulfuric Acid, Water, Ammonium Hydroxide | Reflux heating, followed by cooling and neutralization | 30 minutes | prepchem.com |
| L-Cysteine | 1-Fluoro-2-nitrobenzene or 2-Nitrochlorobenzene | Aqueous medium, pH 7-11, 30-50°C | 2-48 hours | chemicalbook.comgoogle.com |
Strategic Use of Precursor Compounds
The choice of precursors is a strategic consideration in the synthesis of this compound. The most direct routes employ L-cysteine as the sulfur-containing nucleophile. chemicalbook.com The aromatic component is introduced using an activated nitrobenzene derivative. Precursors such as 1-fluoro-2-nitrobenzene and 2-nitrochlorobenzene are frequently used due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic substitution. chemicalbook.com
An alternative strategy involves starting with a protected form of L-cysteine, such as N-acetyl-S-(2-nitrophenyl)-L-cysteine. prepchem.comchemicalbook.com This precursor already contains the desired carbon-sulfur bond. The synthesis is then completed by a simple hydrolysis step to remove the N-acetyl protecting group, which can be advantageous in minimizing side reactions and simplifying purification. prepchem.com
Stereoselective Synthesis of Modified Cysteine Scaffolds
The synthesis of modified cysteine scaffolds with precise control over stereochemistry is essential for developing chiral drugs and probes. Stereoselective methods ensure the production of a single desired enantiomer, which is often critical for biological activity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. wikipedia.org For cysteine derivatives, auxiliaries such as oxazolidinones can be derived from cysteine itself. These cysteine-derived oxazolidinone chiral auxiliaries have been successfully applied in a range of highly selective asymmetric transformations. digitellinc.com
Sulfur-containing chiral auxiliaries, including thiazolidinethiones and oxazolidinethiones derived from amino acids, have demonstrated superior performance in many asymmetric reactions, such as aldol (B89426) condensations and Michael additions. acs.orgscielo.org.mx These auxiliaries are advantageous due to their crystalline nature and, in some cases, distinct color, which facilitates purification. scielo.org.mx After the desired stereocenter has been set, the auxiliary can be removed and potentially recovered for reuse. wikipedia.org
Table 2: Examples of Chiral Auxiliaries in Cysteine Scaffold Synthesis
| Chiral Auxiliary Type | Application | Key Features | Reference |
|---|---|---|---|
| Cysteine-derived Oxazolidinone | Asymmetric transformations, peptide coupling | Derived from the parent amino acid; enables N-to-S acyl transfer | digitellinc.com |
| Thiazolidinethiones | Aldol condensations, Michael additions | Efficient control of stereochemistry; often crystalline | acs.orgscielo.org.mx |
| Oxazolidinethiones | Aldol condensations, resolution of racemic mixtures | Efficient control of stereochemistry; used in natural product synthesis | scielo.org.mx |
Thiazolidine (B150603) Chemistry in Enantioselective Transformations
Thiazolidine chemistry offers a robust method for modifying N-terminal cysteine residues and creating complex chiral structures. Thiazolidines are formed through the condensation reaction between a 1,2-aminothiol, such as the N-terminus of a cysteine-containing peptide, and an aldehyde. diva-portal.orgresearchgate.net This reaction can proceed efficiently at physiological pH without the need for a catalyst. diva-portal.org
The resulting thiazolidine ring can serve as a protecting group or as a rigid scaffold to direct subsequent stereoselective reactions. researchgate.net For instance, the synthesis of N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester, a derivative of cysteine, involves the formation of a thiazolidine ring. nih.gov Studies have shown that the reaction conditions, such as the choice of base, can influence the stereochemistry at the C4 position of the thiazolidine ring, leading to either retention of configuration or epimerization. nih.gov This controllable stereoselectivity is crucial for the enantioselective synthesis of complex molecules. Furthermore, thiazoline derivatives, which can be derived from thiazolidines, are valuable as chiral auxiliaries and building blocks in asymmetric catalysis. rsc.org
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Investigations of Nucleophilic Substitution Reactions
The chemical behavior of S-(2-Nitrophenyl)-L-cysteine is largely dictated by the electronic properties of the 2-nitrophenyl group. This group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. In an SNAr mechanism, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.org
In the case of this compound, the cysteine thiolate acts as the leaving group. A strong nucleophile can attack the ipso-carbon (the carbon atom bonded to the sulfur), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is stabilized by the delocalization of electrons into the nitro group. The subsequent departure of the L-cysteine thiolate restores the aromaticity of the ring, completing the substitution.
The cysteine thiol itself, particularly in its deprotonated thiolate form (RS⁻), is a potent nucleophile. researchgate.netchemrxiv.org This allows this compound to participate in thiol-disulfide exchange-type reactions, where an external thiol attacks the sulfur atom of the cysteine derivative. This reaction is a nucleophilic substitution at the sulfur atom and is a key mechanism for the chemical deprotection of the cysteine.
Pathways for Biomolecule Modification
The reactivity of this compound in nucleophilic substitution reactions makes it a useful reagent for the site-specific modification of biomolecules, particularly proteins. Cysteine residues are often targeted for chemical modification due to the high nucleophilicity of the thiol side chain and their relatively low abundance in proteins. nih.gov
One pathway for biomolecule modification involves the transfer of the 2-nitrophenyl group to a nucleophilic residue on a target protein. For example, a highly reactive cysteine residue on a protein surface could attack the aromatic ring of this compound, displacing the original L-cysteine and resulting in a protein that is now modified with a 2-nitrophenyl group.
A more common application is using the 2-nitrophenyl group as a protective shield for the cysteine thiol. The protected amino acid can be incorporated into a peptide chain during synthesis. rsc.org The protecting group prevents unwanted side reactions, such as oxidation or alkylation of the thiol group. researchgate.net Once the peptide is assembled, the 2-nitrophenyl group can be selectively removed to unmask the reactive thiol, which can then be used for further conjugation or to form structural disulfide bonds. This process is crucial in the synthesis of complex peptides and proteins. rsc.org
Intramolecular Cyclization and Cleavage Mechanisms
The structure of this compound allows for the possibility of intramolecular reactions, leading to cyclization or cleavage. The proximity of the N-terminal amino group and the carboxylic acid group to the S-aryl linkage can facilitate such reactions under specific conditions.
A potential intramolecular cyclization pathway can be initiated by the nucleophilic attack of the α-amino group on the electrophilic aromatic ring activated by the nitro group. This would lead to the formation of a cyclic intermediate and displacement of the sulfur atom. Such reactions are known to occur in similar systems, where kinetic differences in the rates of intramolecular cyclization can be exploited. For instance, the formation of a seven-membered ring from a cysteine derivative is kinetically favored over the formation of an eight-membered ring from a homocysteine derivative. nih.gov
Peptide bond cleavage can also occur at cysteine residues. After the removal of the 2-nitrophenyl protecting group, the liberated thiol can initiate cleavage of the adjacent peptide bond. This process is typically base-catalyzed and involves the nucleophilic attack of the thiolate on the carbonyl carbon of the preceding amino acid residue. This forms a five-membered thiazolidine (B150603) ring intermediate, which then undergoes hydrolysis or aminolysis to cleave the peptide chain. nih.gov This specific cleavage is a valuable technique in protein sequencing and analysis.
Photochemical and Chemical Deprotection Strategies
The 2-nitrophenyl group serves as a versatile protecting group for the cysteine thiol, which can be removed under specific light-based or chemical conditions. This "orthogonality" allows for selective deprotection without affecting other protecting groups used in peptide synthesis. rsc.orgthieme-connect.de
Light-Activated Removal of Nitrophenyl-Based Protecting Groups
The 2-nitrobenzyl group, and by extension the 2-nitrophenyl group, is a well-established photoremovable protecting group, often referred to as a "photocage". thieme-connect.deresearchgate.net Deprotection is achieved by irradiating the molecule with UV light, typically around 320-365 nm. thieme-connect.deresearchgate.net
The mechanism of photodeprotection involves the following key steps:
Photoexcitation : The 2-nitro group absorbs a photon, promoting it to an excited state.
Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the benzylic position (in this case, from the carbon attached to the sulfur), forming an aci-nitro intermediate.
Rearrangement and Cleavage : The unstable aci-nitro intermediate undergoes a rapid rearrangement. This rearrangement leads to the cleavage of the carbon-sulfur bond, releasing the free cysteine thiol.
Byproduct Formation : A byproduct of this reaction is typically a 2-nitrosobenzaldehyde derivative. thieme-connect.de
This light-activated deprotection strategy offers high spatial and temporal control, allowing the release of the active cysteine at a specific time and location, which is particularly useful in biological studies. researchgate.net
Chemically Induced Cleavage and Auxiliary Release
The S-(2-nitrophenyl) bond can be cleaved under various chemical conditions, most commonly through thiolysis. This method involves treating the protected cysteine with an excess of a small-molecule thiol, such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or thiophenol. nih.gov
The reaction proceeds via a thiol-disulfide exchange mechanism. The external thiol (in its more nucleophilic thiolate form) attacks the sulfur atom of the this compound. This forms a transient disulfide intermediate and releases the L-cysteine thiolate. The resulting mixed disulfide between the deprotecting agent and the 2-nitrophenyl group is more stable, driving the reaction to completion.
| Deprotection Method | Reagent/Condition | Mechanism |
| Photochemical | UV Light (e.g., 365 nm) | Photoexcitation followed by intramolecular hydrogen abstraction and rearrangement |
| Chemical (Thiolysis) | Excess Thiol (e.g., DTT, BME) | Nucleophilic attack by external thiol on the sulfur atom (thiol-disulfide exchange) |
| Chemical (Reduction) | Ascorbate (B8700270) | Reduction of the sulfur-aryl bond |
This table summarizes the primary methods for the deprotection of this compound.
Additionally, certain reducing agents can cleave the S-aryl bond. For instance, ascorbate has been shown to reduce similar S-(nitropyridyl) groups, releasing the free thiol. nih.gov The choice of deprotection reagent can be tailored based on the presence of other sensitive functional groups within the molecule. rsc.orgsigmaaldrich.com
Redox Chemistry: Oxidation Reactions and Disulfide Bond Formation
The core function of this compound in redox chemistry is to serve as a stable precursor to the redox-active L-cysteine. In its protected form, the thiol is shielded from oxidation. Upon removal of the 2-nitrophenyl group, the unmasked cysteine thiol can participate in a variety of redox reactions. chemrxiv.orgfrontiersin.org
The most significant of these is the oxidation to form a disulfide bond. The oxidation of two cysteine thiol groups (-SH) yields a cystine disulfide bridge (-S-S-). This is a two-electron oxidation process that is fundamental to protein structure and stability. frontiersin.org Disulfide bonds act as covalent cross-links that stabilize the tertiary and quaternary structures of many extracellular and secreted proteins. frontiersin.org
The formation of disulfide bonds can be achieved using various oxidizing agents or can occur spontaneously in the presence of oxygen under appropriate pH conditions. The process is often a series of thiol/disulfide exchange reactions. researchgate.net In peptide synthesis, the controlled, sequential removal of orthogonal protecting groups from different cysteine residues allows for the regioselective formation of multiple, specific disulfide bridges within a single peptide molecule. researchgate.net
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
A foundational aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For S-(2-Nitrophenyl)-L-cysteine, a computational study, likely employing Density Functional Theory (DFT), would be necessary to determine the energies and spatial distributions of these orbitals.
The HOMO acts as an electron donor, and its energy level is correlated with the molecule's ionization potential. Conversely, the LUMO acts as an electron acceptor, and its energy relates to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, it is hypothesized that the HOMO would exhibit significant electron density on the sulfur atom of the cysteine moiety and potentially the phenyl ring. The LUMO, in contrast, would likely be localized on the electron-withdrawing nitro group (-NO₂) and the nitrophenyl ring system. This distribution would facilitate charge transfer from the cysteine portion to the nitrophenyl group upon electronic excitation.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Expected Characteristics | Significance |
|---|---|---|
| HOMO Energy | Relatively high due to the electron-rich sulfur atom. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low due to the electron-withdrawing nitro group. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to small. | Suggests potential for high chemical reactivity. |
| HOMO Distribution | Primarily localized on the sulfur atom and cysteine backbone. | Site of oxidation or interaction with electrophiles. |
| LUMO Distribution | Primarily localized on the nitrophenyl ring and nitro group. | Site of reduction or interaction with nucleophiles. |
Molecular Electrostatic Potential and Intramolecular Charge Transfer Phenomena
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
For this compound, an MEP analysis would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the nitro and carboxyl groups. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, likely around the amine group's hydrogen atoms and the hydrogen of the carboxyl group. These areas are prone to nucleophilic attack.
The presence of the electron-donating cysteine moiety connected to the electron-withdrawing nitrophenyl group sets up a "push-pull" system. This arrangement strongly suggests the possibility of intramolecular charge transfer (ICT). Upon absorption of light, an electron could be promoted from a HOMO, largely based on the cysteine part, to a LUMO centered on the nitrophenyl part. Theoretical studies on other nitroaromatic push-pull chromophores have shown that such ICT processes can lead to significant changes in the molecule's dipole moment and geometry in the excited state.
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. While no specific reaction pathways involving this compound have been published, several potential reactions could be investigated.
For example, the nucleophilic character of the sulfur atom is a key feature. QM calculations could model its reaction with various electrophiles. A typical study would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.
Frequency Calculations: To confirm that the optimized structures are true minima or transition states and to calculate thermodynamic properties like free energy of activation.
Such calculations could provide invaluable insights into the reactivity of the thioether linkage or the potential for the cysteine backbone to participate in enzymatic or chemical reactions.
Computational Predictions of Stereoselectivity and Chirality Induction
This compound is a chiral molecule due to the stereocenter at the alpha-carbon of the cysteine residue. Computational chemistry can be employed to understand how this inherent chirality might influence its interactions with other chiral molecules, such as proteins or other amino acids.
While no studies exist for this specific compound, computational approaches could be used to predict the stereoselectivity of reactions where this compound acts as a reactant or a catalyst. For instance, DFT calculations could be used to model the transition states for the formation of different stereoisomers in a reaction, with the energy differences between these transition states indicating the likely stereochemical outcome. This type of analysis is crucial in drug design and asymmetric synthesis.
Structure-Activity Relationship (SAR) Studies based on Electronic and Steric Effects
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's physicochemical properties with its biological activity. For this compound, a hypothetical QSAR study would involve synthesizing a series of analogues and correlating their measured biological activity with computationally derived descriptors.
Key electronic and steric descriptors that would be relevant include:
Electronic Effects: The Hammett constant (σ) for the nitro group would quantify its strong electron-withdrawing nature. Other electronic descriptors include atomic charges, dipole moment, and HOMO/LUMO energies. The position of the nitro group (ortho, in this case) would significantly influence both electronic and steric factors compared to its meta or para isomers.
Steric Effects: Descriptors such as molecular volume, surface area, and specific steric parameters (like Taft's Es) would be used to quantify the bulkiness of the nitrophenyl group and its influence on binding to a hypothetical biological target.
A resulting QSAR equation could take a general form like: log(1/C) = k1(electronic descriptor) + k2(steric descriptor) + ... + C
Such a model, once validated, could predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design. However, the development of such a model is contingent on the availability of experimental biological data, which is currently lacking for this compound.
Biochemical Interactions and Enzymological Investigations
Enzyme Substrate Function and Kinetic Analysis
The nitrophenyl moiety of S-(2-Nitrophenyl)-L-cysteine provides a convenient spectroscopic handle, making it a useful substrate for monitoring enzyme activity. The cleavage of the carbon-sulfur bond often leads to the release of 2-nitrothiophenol (B1584256), a colored compound that can be readily quantified.
This compound has proven to be a valuable substrate for probing the specificity of pyridoxal phosphate (PLP)-dependent enzymes, particularly those involved in amino acid metabolism. These enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, and elimination reactions.
Two notable examples are tryptophan indole-lyase (tryptophanase) and tyrosine phenol-lyase. Tryptophanase, which naturally catalyzes the breakdown of tryptophan to indole, pyruvate, and ammonia, can also utilize S-(o-nitrophenyl)-L-cysteine (SOPC) as a substrate. The enzyme catalyzes the β-elimination of the 2-nitrophenylthio group, and this reaction is often used as a convenient assay to measure tryptophanase activity.
Similarly, tyrosine phenol-lyase from Citrobacter freundii has been shown to catalyze the synthesis of L-tyrosine from phenol and S-(o-nitrophenyl)-L-cysteine. In this β-replacement reaction, S-(o-nitrophenyl)-L-cysteine serves as a high Vmax and low Km substrate. The reaction proceeds efficiently, with a broad pH optimum between 6.8 and 9.0, allowing for the conversion of phenol to L-tyrosine.
| Enzyme | Organism | Reaction Type | Product(s) of this compound reaction |
| Tryptophan Indole-lyase | Escherichia coli | β-elimination | 2-nitrothiophenol, pyruvate, ammonia |
| Tyrosine Phenol-lyase | Citrobacter freundii | β-replacement | L-tyrosine (in the presence of phenol) |
Enzyme Inhibition and Inactivation Mechanisms
The chemical reactivity of this compound also makes it an effective tool for studying enzyme inhibition and inactivation. Its ability to act as a precursor to reactive intermediates within an enzyme's active site is a key feature in these investigations.
C-S lyases are a class of PLP-dependent enzymes that catalyze the cleavage of carbon-sulfur bonds in S-substituted cysteine derivatives. While the interaction of various S-substituted cysteines with C-S lyases is well-documented, specific studies detailing the interaction of this compound with these enzymes are not prominently featured in the scientific literature. Given its structure, it is plausible that this compound could act as a substrate or an inhibitor for certain C-S lyases, leading to the release of 2-nitrothiophenol. However, without direct experimental evidence, its specific role in the context of C-S lyase activity remains an area for further investigation.
Kynureninase, a PLP-dependent enzyme in the tryptophan degradation pathway, is a target for mechanism-based inactivators. This compound, as a β-substituted amino acid, is a potential candidate for such a role. The proposed mechanism of inactivation for β-substituted amino acids involves the enzyme-catalyzed β-elimination of the substituent, leading to the formation of a highly reactive aminoacrylate intermediate within the active site.
This aminoacrylate species, still covalently bound to the PLP cofactor, can then react with a nucleophilic residue in the active site of kynureninase, leading to the irreversible inactivation of the enzyme. While studies have demonstrated this mechanism with compounds like β-chloro-L-alanine, direct evidence and detailed kinetic analysis of kynureninase inactivation specifically by this compound are not yet fully established in the literature. However, the chemical principles underlying the inactivation by related compounds strongly suggest that this compound could act as a mechanism-based inactivator of kynureninase.
Protein Modification Studies: Probing Cysteine Residue Reactivity and Specificity
The nitrophenyl group in this compound makes it a potential tool for protein modification studies, specifically for probing the reactivity and specificity of cysteine residues. The principle behind such applications would involve the transfer of the 2-nitrophenyl group to a reactive cysteine residue on a target protein, which could be monitored spectrophotometrically.
However, the use of this compound as a specific reagent for probing cysteine residue reactivity in proteins is not a widely documented application. More commonly, other reagents are employed for this purpose. While the chemical properties of this compound suggest its potential in this area, dedicated studies demonstrating its utility and advantages over existing methods for labeling and modifying protein cysteine residues are needed to establish its role in protein modification research.
Insights into Protein Structure-Function Relationships via Cysteine Tagging
The unique chemical properties of this compound render it a valuable tool in enzymological studies aimed at elucidating the intricate relationships between a protein's structure and its function. While not a conventional "tag" in the sense of a label for visualization, its interaction with specific enzymes as a substrate can provide profound insights into the catalytic mechanisms and substrate specificity of the enzyme . A notable example of this application is found in studies of Tyrosine Phenol-lyase (TPL).
Research on the enzyme Tyrosine Phenol-lyase from Citrobacter freundii has utilized S-(o-nitrophenyl)-L-cysteine to probe the roles of specific amino acid residues within the enzyme's active site. TPL is a pyridoxal 5'-phosphate dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. However, it can also react with other substrates, allowing researchers to investigate the determinants of its substrate specificity.
In one such investigation, site-directed mutagenesis was employed to replace a specific arginine residue at position 381 (Arg381) with alanine (R381A), isoleucine (R381I), and valine (R381V). The kinetic parameters of these mutant enzymes were then compared to the wild-type enzyme using various substrates, including S-(o-nitrophenyl)-L-cysteine. The results of these experiments demonstrated that while the mutations dramatically reduced the enzyme's ability to react with its primary substrate, L-tyrosine, they had a much less pronounced effect on its activity with S-(o-nitrophenyl)-L-cysteine acs.org.
The following interactive table summarizes the kinetic parameters of wild-type and mutant Tyrosine Phenol-lyase with S-(o-nitrophenyl)-L-cysteine as a substrate, as reported in the literature acs.org.
| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-type TPL | 14 | 0.14 | 100,000 |
| R381A TPL | 20 | 0.17 | 120,000 |
| R381I TPL | 11 | 0.17 | 65,000 |
| R381V TPL | 12 | 0.20 | 60,000 |
Advanced Applications in Chemical and Biochemical Research
Organic Synthesis and Medicinal Chemistry
The versatility of S-(2-Nitrophenyl)-L-cysteine has established it as a valuable building block in the synthesis of complex molecules and in the design of novel therapeutic agents.
Role as a Versatile Synthetic Building Block for Complex Architectures
This compound serves as a key starting material for the construction of intricate molecular frameworks. The presence of multiple functional groups—a carboxylic acid, an amine, and a photolabile thioether—allows for a wide range of chemical transformations. One notable application is in the synthesis of photoresponsive polymers. For instance, a photoresponsive S-(o-nitrobenzyl)-L-cysteine N-carboxyanhydride (NBC-NCA) monomer has been designed and polymerized to create block copolymers like poly(S-(o-nitrobenzyl)-L-cysteine)-b-poly(ethylene glycol) (PNBC-b-PEO). These copolymers can self-assemble into nanoparticles in aqueous solutions and exhibit photoresponsive behavior, where UV irradiation cleaves the o-nitrobenzyl group, leading to a change in the nanoparticle size. This property has been harnessed for the controlled release of encapsulated drugs, such as doxorubicin, demonstrating a sophisticated application in drug delivery systems.
The reactivity of the thiol group, protected by the 2-nitrophenyl group, also allows for its participation in nucleophilic substitution reactions, facilitating the modification of biomolecules and the synthesis of other fine chemicals. mdpi.com This positions this compound as a useful intermediate in the synthesis of complex compounds. chemimpex.com
Design and Synthesis of Novel Pharmacophores and Bioactive Compounds
In medicinal chemistry, this compound provides a scaffold for the development of new pharmacophores and bioactive molecules. mdpi.com Its structure can be incorporated into larger molecules to target specific biological pathways. While direct examples of marketed drugs containing this specific moiety are not prominent, the broader class of cysteine derivatives is crucial in drug design. For example, cysteine-based sulfonamide derivatives have been synthesized and shown to possess antimicrobial activities. Although not directly involving the 2-nitrophenyl group, these studies highlight the potential of cysteine derivatives as a foundation for novel therapeutic agents.
The 2-nitrophenyl group itself can modulate the biological activity of the parent molecule. The unique electronic properties of this group can influence the reactivity and binding affinity of the cysteine moiety to biological targets. mdpi.com This makes this compound an attractive component for creating compounds aimed at targeted therapies, including in cancer treatment where selective interaction with tumor cells is desired. mdpi.com
Application in Peptide Synthesis: Native Chemical Ligation Strategies
The 2-nitrophenyl group is a well-known photolabile protecting group (PPG) in organic synthesis, particularly in peptide chemistry. cenmed.comrsc.org In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. The o-nitrobenzyl group, a close relative of the 2-nitrophenyl group, is a commonly used PPG for the thiol group of cysteine. nih.gov This protection strategy is orthogonal to many other protecting groups used in SPPS, meaning it can be selectively removed under specific conditions—in this case, irradiation with UV light—without affecting other protected groups. cenmed.comrsc.org
This photolabile nature is particularly advantageous in strategies like native chemical ligation (NCL). NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction typically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The use of a photolabile protecting group on a cysteine residue elsewhere in the peptide allows for precise control over disulfide bond formation or other modifications after the main peptide backbone has been assembled. By selectively deprotecting the cysteine thiol with light, a specific reaction can be triggered at a desired stage of the synthesis. While direct application of this compound in the core NCL reaction is not the primary strategy, its role as a photochemically-removable protecting group for cysteine residues is a key enabling technology in complex peptide synthesis.
Catalysis: Development of Chiral Catalysts and Asymmetric Transformations
The inherent chirality of L-cysteine makes its derivatives, including this compound, attractive candidates for the development of chiral catalysts for asymmetric synthesis. While specific examples detailing the use of this compound as a catalyst are not extensively documented, the broader class of L-cysteine derivatives has shown significant promise in this area.
For instance, chiral ionic liquids (CILs) based on L-cysteine derivatives have been successfully synthesized and employed as organocatalysts in asymmetric aldol (B89426) reactions. These reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. The use of chiral catalysts ensures the preferential formation of one enantiomer of the product over the other, which is crucial in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities. In one study, CILs derived from S-methyl-L-cysteine were used to catalyze the reaction between nitrobenzaldehydes and ketones, achieving high enantiomeric excesses (up to 96% ee). This demonstrates the potential of utilizing the chiral scaffold of L-cysteine to induce asymmetry in chemical transformations. The development of such catalysts is a key area of green chemistry, aiming for more environmentally friendly and efficient synthetic methods.
Biochemical Tool Development
The unique properties of this compound make it a valuable tool for studying biological processes at the molecular level.
Probes for Studying Protein Interactions and Enzyme Mechanisms
This compound is utilized in the synthesis of peptide-based probes to investigate protein interactions and enzyme mechanisms. mdpi.com The 2-nitrophenyl group enhances the reactivity of the molecule, making it a useful tool for these studies. mdpi.com For example, the thiol group of cysteine is known to play a crucial role in the active sites of many enzymes, such as cysteine proteases. Probes that can selectively react with or mimic the behavior of cysteine residues can provide valuable insights into enzyme function.
The photolabile nature of the 2-nitrophenyl group can be exploited to create "caged" compounds. A caged compound is a biologically active molecule that is rendered inactive by a PPG. The active molecule can then be released at a specific time and location by shining light, allowing for precise spatiotemporal control over its activity. By incorporating this compound into a peptide or a small molecule inhibitor, researchers can create a caged version of that molecule. This allows for the controlled activation of the inhibitor within a cellular environment to study the dynamics of enzyme inhibition or protein-protein interactions. This technique is particularly powerful for studying complex and rapid biological processes. The enhanced reactivity and photo-controlled release make this compound and its derivatives powerful tools in the arsenal (B13267) of chemical biologists. mdpi.com
Reagents for Detection and Quantification of Thiol-Containing Biomolecules
The precise detection and quantification of thiol-containing biomolecules, such as cysteine, homocysteine, and glutathione, are critical for understanding cellular redox states and various pathological conditions. This compound serves as a key compound in the development of methodologies for this purpose, primarily by acting as a protected precursor that can be used to generate a reactive thiol group under specific conditions. Its utility lies in its structural design, where the 2-nitrophenyl group masks the nucleophilic sulfhydryl moiety of cysteine.
The strategy for its use in detection and quantification assays revolves around the principle of controlled deprotection. In biochemical research, this compound can be incorporated into synthetic peptides or used as a standard. The removal of the 2-nitrophenyl protecting group regenerates the free cysteine thiol. This exposed thiol can then be targeted by various detection reagents.
One common approach for thiol quantification involves the use of disulfide-containing reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. While this compound itself is not the primary detection agent, its deprotected form reacts with such reagents in a thiol-disulfide exchange reaction. This reaction releases a chromophoric molecule, which can be measured spectrophotometrically to quantify the amount of thiol present. The stability of the S-(2-nitrophenyl) linkage allows for its use in complex biological samples where non-specific reactions are a concern.
Moreover, the regenerated cysteine from this compound can be derivatized with fluorescent labeling agents, such as those bearing maleimide (B117702) or iodoacetamide (B48618) groups. These agents react specifically with the free thiol to form stable thioether bonds, yielding highly fluorescent conjugates that can be detected with high sensitivity. This approach is fundamental in developing fluorescent assays for thiol-containing molecules. The unique chemical properties of the sulfhydryl group make it an ideal nucleophile for such reactions rsc.org.
The table below summarizes the characteristics of different thiol detection methods where a deprotected cysteine derivative could be quantified.
| Method | Principle | Typical Reagent | Detection Signal |
| Colorimetric Assay | Thiol-disulfide exchange | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Change in absorbance (Color change) |
| Fluorometric Assay | Nucleophilic addition/substitution | Maleimide or Iodoacetamide-based probes | Fluorescence emission |
| Mass Spectrometry | Thiol alkylation followed by MS analysis | Iodoacetamide, N-ethylmaleimide | Mass shift of the target molecule |
This table illustrates common thiol detection principles applicable to the free cysteine generated from this compound.
Bioconjugation Strategies for Biosensor and Molecular Probe Development
The unique reactivity of the cysteine thiol group makes it a prime target for site-specific modification of peptides and proteins, a cornerstone of bioconjugation chemistry researchgate.netnih.govnih.gov. This compound is a valuable tool in this context, serving as a protected building block in solid-phase peptide synthesis (SPPS) to introduce a cysteine residue at a specific position within a peptide sequence rsc.org. The 2-nitrophenyl group acts as a temporary protecting group, preventing the highly reactive thiol from participating in undesired side reactions during the synthesis process.
The development of molecular probes and biosensors often requires the precise attachment of a reporter molecule (e.g., a fluorophore, quencher) or an immobilization tag to a specific site on a biomolecule. The use of this compound enables this site-specificity. Once the peptide has been synthesized, the 2-nitrophenyl group can be selectively removed under specific chemical conditions to unmask the free thiol group. This process of deprotection is critical and must be orthogonal to the conditions used for removing other protecting groups on the peptide rsc.org. This strategy provides a unique, reactive handle at a predetermined location on the peptide.
Molecular Probe Development
For creating molecular probes, the newly exposed cysteine thiol is reacted with an electrophilic derivative of a reporter molecule. Common electrophilic functional groups used for this purpose include maleimides, iodoacetamides, and pyridyl disulfides, which react efficiently and specifically with thiols under physiological conditions researchgate.net. For example, a fluorescent dye functionalized with a maleimide group can be conjugated to the deprotected cysteine residue of a synthetic peptide. The resulting fluorescently labeled peptide can then be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions nih.govrockefeller.edu.
Biosensor Development
In the field of biosensors, site-specific immobilization of a biological recognition element (like a peptide) onto a sensor surface is crucial for functionality and sensitivity nih.govnih.gov. The strategy involving this compound is highly applicable here. A peptide synthesized with a terminally located this compound can be deprotected to expose a single thiol group. This thiol can then form a covalent bond with a functionalized sensor surface, such as a gold surface (via a gold-thiol bond) or a surface modified with maleimide groups researchgate.net. This controlled orientation and attachment enhance the performance and reproducibility of the biosensor rsc.org.
The general workflow for utilizing this compound in bioconjugation is outlined in the table below.
| Step | Description | Purpose |
| 1. Peptide Synthesis | This compound is incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). | To introduce a protected cysteine at a specific, desired location. |
| 2. Deprotection | The 2-nitrophenyl protecting group is selectively removed from the cysteine residue. | To expose a single, uniquely reactive thiol group on the peptide. |
| 3. Conjugation | The peptide with the free thiol is reacted with a molecule of interest (e.g., fluorophore, biotin, surface linker). | To covalently attach a functional moiety for probe or biosensor applications. |
| 4. Purification | The final conjugated product is purified to remove unreacted components. | To ensure the homogeneity and functionality of the final molecular probe or biosensor component. |
This table outlines the strategic steps for using this compound as a building block for site-specific bioconjugation.
Degradation Pathways and Metabolomic Fate
Mechanisms of Chemical Degradation under Various Conditions
The chemical stability of S-(2-Nitrophenyl)-L-cysteine can be influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents. The primary sites for chemical degradation are the sulfur atom and the nitro group on the aromatic ring.
The thioether linkage in this compound is susceptible to oxidation. This can occur through non-enzymatic reactions with reactive oxygen species (ROS) or other oxidizing agents present in the environment. The primary oxidative degradation pathway involves the stepwise oxidation of the sulfur atom.
Initially, the sulfide (B99878) is oxidized to a sulfoxide (B87167), forming this compound sulfoxide. This reaction is a common metabolic fate for many sulfur-containing compounds. Further oxidation of the sulfoxide can lead to the formation of a sulfone, this compound sulfone. These oxidation products have altered polarity and chemical reactivity compared to the parent compound, which can affect their biological disposition and interactions. In biological systems, while this can be a chemical process, it is often catalyzed by enzymes such as flavin-containing monooxygenases (FMOs) or cytochrome P450s.
Another potential oxidative pathway, though less direct for the parent compound itself, involves the degradation of its metabolites. For instance, the thiol metabolite, 2-nitrothiophenol (B1584256), can be oxidized to its corresponding disulfide, 2,2'-dinitrophenyl disulfide.
Table 1: Potential Chemical Degradation Products of this compound
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Pathway |
|---|---|---|---|
| This compound sulfoxide | C₉H₁₀N₂O₅S | 258.25 | Oxidative |
| This compound sulfone | C₉H₁₀N₂O₆S | 274.25 | Oxidative |
| 2-Aminophenyl-L-cysteine | C₉H₁₂N₂O₂S | 212.27 | Reductive |
| 2-Nitrothiophenol | C₆H₅NO₂S | 155.18 | Enzymatic (β-lyase) |
This compound sulfoxide and sulfone: These are the expected products of sulfur oxidation. Their formation can be confirmed using mass spectrometry, which would show an increase in mass of 16 and 32 atomic mass units, respectively, compared to the parent compound.
2-Nitrothiophenol: While primarily a product of enzymatic action, its formation is a key degradation event. It is a volatile and reactive thiol. nih.gov
2,2'-Dinitrophenyl disulfide: This disulfide is formed through the oxidation of two molecules of 2-nitrothiophenol.
Bioactivation Studies and Formation of Reactive Intermediates
Bioactivation refers to the metabolic conversion of a xenobiotic into a more reactive, and often more toxic, form. For this compound, bioactivation is a critical aspect of its metabolomic fate.
The primary model for the cytotoxicity of many cysteine S-conjugates involves their metabolism by the enzyme cysteine conjugate β-lyase (C-S lyase). nih.govnih.gov This pyridoxal-5'-phosphate-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. genome.jpwikipedia.org
In this model, the toxicity is not caused by the parent S-conjugate itself but by the reactive thiol that is released. researchgate.net The resulting 2-nitrothiophenol is a reactive nucleophile and can also be redox-active, contributing to cellular damage. This β-lyase-dependent pathway is a well-established mechanism for the bioactivation of various S-conjugates, particularly those of halogenated alkenes, and is considered a key toxication pathway. nih.gov
While the formation of highly reactive thioketenes is a characteristic bioactivation pathway for certain S-(haloalkenyl)-L-cysteine conjugates, it is not the expected pathway for S-aryl conjugates like this compound. Instead, the primary reactive species generated in a biological context are the thiol metabolite and potentially reactive intermediates from the reduction of the nitro group.
2-Nitrothiophenol: As the product of β-lyase metabolism, this is the principal reactive intermediate. Thiols can participate in redox cycling, generate reactive oxygen species, and bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity. nih.gov The toxicity of 2-nitrothiophenol is documented, and it is classified as toxic if swallowed, in contact with skin, or if inhaled. nih.gov
Nitroreduction Intermediates: The nitroaromatic structure of this compound allows for its metabolism by nitroreductase enzymes. This enzymatic reduction occurs in a stepwise manner, generating reactive intermediates:
Nitroso derivative (S-(2-Nitrosophenyl)-L-cysteine): The one-electron reduction of the nitro group forms a nitro anion radical, which can be further reduced to a nitroso group.
Hydroxylamino derivative (S-(2-Hydroxylaminophenyl)-L-cysteine): Further reduction of the nitroso group yields a hydroxylamino derivative.
Both the nitroso and hydroxylamino intermediates are highly electrophilic and can form covalent adducts with cellular nucleophiles, such as proteins and DNA, which is a common mechanism of toxicity for nitroaromatic compounds.
Table 2: Potential Reactive Intermediates from the Bioactivation of this compound
| Reactive Intermediate | Chemical Formula | Precursor | Generating Pathway |
|---|---|---|---|
| 2-Nitrothiophenol | C₆H₅NO₂S | This compound | Cysteine conjugate β-lyase |
| S-(2-Nitrosophenyl)-L-cysteine | C₉H₁₀N₂O₃S | This compound | Nitroreductase |
The formation of these reactive species underscores the complex metabolomic fate of this compound and highlights the potential for this compound to induce cellular toxicity through multiple bioactivation pathways.
Concluding Remarks and Future Research Trajectories
Unresolved Questions and Challenges
Despite its utility, research on S-(2-Nitrophenyl)-L-cysteine is not without its challenges. Many of these are inherent to the reactive nature of cysteine's thiol group, which, while synthetically useful, can also lead to unintended side reactions and instability.
Mechanistic Specificity: The precise mechanisms of action for this compound-containing compounds in complex biological systems are not fully elucidated. While it is utilized for its ability to participate in nucleophilic substitution reactions, its metabolic fate and potential off-target interactions within the cellular environment are areas requiring deeper investigation. chemimpex.com A significant challenge lies in distinguishing the intended activity from effects caused by metabolic breakdown products.
Chemical Stability and Reactivity: The thiol side chain of cysteine is prone to oxidation, which can form various products such as sulfenic, sulfinic, and sulfonic acids. nih.gov The stability of the this compound linkage under diverse physiological redox conditions is a critical, yet not fully characterized, parameter. Understanding this stability is crucial for its application in drug development and as a biological probe, where predictable reactivity is paramount. rsc.org
Synthetic and Production Hurdles: While laboratory-scale synthesis is well-established, challenges related to the industrial production of its precursor, L-cysteine, can impact availability and cost. mdpi.com The fermentative production of L-cysteine, an alternative to extraction from natural sources, faces obstacles such as cellular toxicity and feedback inhibition, which are ongoing areas of research in metabolic engineering. mdpi.comresearchgate.netnih.gov These upstream challenges can indirectly affect the accessibility of derivatives like this compound for large-scale applications.
Table 1: Key Research Challenges for this compound
| Challenge Area | Specific Unresolved Questions | Potential Impact |
| Biochemical Mechanisms | What are the specific metabolic pathways for this compound in vivo? What are its off-target protein interactions? | Understanding potential toxicity and ensuring the specificity of therapeutic or diagnostic agents. |
| Chemical Reactivity | How does the local redox environment affect the stability of the thioether bond? What are the kinetics of its reaction with various biological nucleophiles and oxidants? | Predicting compound lifespan and mechanism of action in different cellular compartments. |
| Analytical Detection | How can we achieve sensitive and specific detection in complex biological matrices without ambiguity from other cysteine modifications? | Improving the reliability of experimental results when used as a probe or biomarker. |
| Scalability | What are the most efficient and environmentally benign methods for large-scale synthesis of high-purity this compound? | Enabling broader application in pharmaceuticals and materials science by reducing cost and improving availability. |
Potential for Novel Applications and Methodological Advancements
Future research is poised to expand the applications of this compound beyond its current uses, driven by advancements in analytical and computational methodologies.
Novel Applications:
Targeted Therapeutics: The compound serves as a valuable building block for developing targeted therapies, particularly in oncology, where it can be used to create molecules that selectively interact with tumor cells. chemimpex.com
Biosensor Development: Its role in bioconjugation makes it a candidate for developing novel biosensors. chemimpex.com By attaching it to surfaces or other biomolecules, it can be used to detect and quantify thiol-containing compounds in biological samples, which are often biomarkers for oxidative stress. chemimpex.com
Chemical Proteomics: As a cysteine-reactive molecule, it has potential applications in chemical proteomics to identify and characterize reactive cysteine residues across the proteome. nih.gov This can help in discovering new drug targets and understanding redox signaling pathways.
Methodological Advancements:
Computational Modeling: The use of computational methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can provide deeper insights into the compound's structure, reactivity, and interaction with biological targets. mdpi.commarquette.edu These models can predict reaction thermodynamics and barriers, guiding the rational design of new derivatives with optimized properties. mdpi.comacs.org
Advanced Analytical Techniques: State-of-the-art mass spectrometry-based proteomic methods are crucial for mapping cysteine modifications and can be adapted to specifically trace the interactions of this compound in complex biological systems. nih.gov Furthermore, advanced HPLC methods and novel fluorescent probes offer improved sensitivity and specificity for the detection of cysteine derivatives. myfoodresearch.comresearchgate.net
Table 2: Future Directions in Applications and Methods
| Area of Advancement | Specific Opportunity | Enabling Technology/Approach |
| Therapeutics | Development of site-specific antibody-drug conjugates (ADCs). | Bioconjugation chemistry, targeted drug delivery systems. |
| Diagnostics | Creation of probes for detecting disease-related changes in reactive cysteine profiles. | Chemical proteomics, fluorescence spectroscopy, electrochemical biosensors. |
| Materials Science | Use in synthesizing novel polymers or hydrogels with specific redox-responsive properties. | Polymer chemistry, bioconjugation. |
| Methodology | Rational design of derivatives with enhanced stability or targeted reactivity. | Computational chemistry (DFT, QM/MM), machine learning models. |
| Analysis | High-throughput screening of compound interactions and effects in cellular models. | Advanced mass spectrometry, automated microscopy, flow cytometry. |
Interdisciplinary Contributions and Broader Impact
The study of this compound is inherently interdisciplinary, with findings that resonate across multiple fields of science. Its significance extends beyond its direct applications to fundamental questions in biology and chemistry.
Interdisciplinary Contributions:
Chemical Biology: Research on this compound provides tools and insights for chemical biologists studying protein function and redox signaling. The ability to selectively modify cysteine residues helps to unravel their roles in enzyme catalysis, structural stability, and regulation. chemimpex.comrsc.org
Pharmaceutical Science: In drug discovery, this compound serves as a scaffold in medicinal chemistry for creating new pharmaceutical agents. chemimpex.com Its study contributes to the broader understanding of how small molecules can be designed to interact with specific biological targets.
Analytical Chemistry: The compound's use as a reagent for detecting thiols contributes to the development of new analytical methods for monitoring oxidative stress and biomarkers associated with various diseases. chemimpex.commyfoodresearch.com
Broader Impact: The broader impact of research into this compound lies in its contribution to our understanding of cysteine biochemistry. Cysteine residues are critical nodes in cellular redox biology, and their modification is implicated in numerous physiological and pathological processes. nih.govchemrxiv.org By providing a specific chemical tool to probe and manipulate these residues, research on this compound enhances our ability to investigate the molecular basis of diseases like cancer, neurodegenerative disorders, and cardiovascular conditions, ultimately paving the way for new diagnostic and therapeutic strategies.
Q & A
Q. How is S-(2-Nitrophenyl)-L-cysteine employed as a substrate in enzyme kinetic assays?
this compound is used to study enzymatic cleavage kinetics by monitoring the release of the nitrophenyl group. Researchers measure absorbance at 410 nm (λmax for nitrophenolate) via spectrophotometry. Initial reaction rates are calculated under varying substrate concentrations to determine and using Michaelis-Menten analysis. This approach is critical for evaluating inhibitors or activators in drug discovery .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Based on analogous cysteine derivatives (e.g., S-Allyl-L-cysteine), strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and chemical goggles. Work should be conducted in a fume hood to avoid inhalation. Contaminated surfaces must be decontaminated with ethanol, and spills managed using inert absorbents. Skin exposure necessitates immediate washing with soap and water .
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis involves nucleophilic substitution: L-cysteine reacts with 2-nitrobenzyl bromide under basic conditions (e.g., NaOH or triethylamine). The reaction is monitored via TLC or HPLC, and the product is purified using ion-exchange chromatography or recrystallization. Yield optimization requires precise control of stoichiometry and temperature (typically 25–40°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?
Systematic pH control (pH 8–9) using phosphate or carbonate buffers improves nucleophilic thiol reactivity. Kinetic studies under varying temperatures (20–50°C) and solvent systems (e.g., aqueous ethanol) can identify optimal conditions. Post-synthesis, reverse-phase HPLC (C18 column, UV detection at 280 nm) validates purity, while LC-MS confirms molecular integrity .
Q. What advanced analytical techniques are suitable for characterizing this compound and its interaction with proteins?
High-resolution mass spectrometry (HRMS) and / NMR (in DO or DMSO-d) elucidate structural features. For protein interaction studies, fluorescence quenching assays or X-ray crystallography can map binding sites. Differential scanning calorimetry (DSC) assesses thermal stability changes in modified proteins .
Q. How does the nitro group's position (e.g., 2-nitrophenyl vs. 4-nitrophenyl) influence the compound's reactivity in protein modification?
Comparative studies using S-(4-nitrophenyl)-L-cysteine ( ) reveal steric and electronic effects. The 2-nitro group’s ortho position may hinder enzymatic cleavage due to steric hindrance, whereas the para isomer exhibits faster release kinetics. UV-Vis spectroscopy and stopped-flow techniques quantify these differences, informing design of enzyme-specific probes .
Q. What degradation pathways affect this compound under γ-radiation or prolonged storage?
Radiolysis studies (e.g., γ-irradiation of analogous compounds) show thiyl radical formation, leading to cis-trans isomerization or disulfide bonds. Stability assays under controlled humidity and temperature (4°C vs. RT) coupled with LC-MS/MS identify degradation products. Antioxidants (e.g., ascorbate) may mitigate oxidation .
Data Contradiction and Resolution
- Contradiction : suggests broad enzymatic utility, while implies steric limitations for ortho-substituted derivatives.
- Resolution : Perform comparative kinetic assays with para- and ortho-nitrophenyl analogs to quantify steric effects. Use molecular docking simulations to predict enzyme active-site accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
